molecular formula C11H12Cl3NO B2941297 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide CAS No. 749906-90-9

2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide

Cat. No.: B2941297
CAS No.: 749906-90-9
M. Wt: 280.57
InChI Key: LGSHJXQUNJYFNJ-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide ( 749906-90-9) is a halogenated amide compound with the molecular formula C 11 H 12 Cl 3 NO and a molecular weight of 280.58 g/mol . It is characterized by a propanamide backbone substituted with a chlorine atom at the 2-position and a 1-(2,4-dichlorophenyl)ethyl group attached to the nitrogen atom . This structure is supplied with high purity and is associated with MDL number MFCD06336098 . This compound serves as a valuable chemical intermediate in organic synthesis and scientific research. Its structural features, particularly the dichlorophenyl moiety, are commonly found in various agrochemicals, such as fungicides and herbicides, suggesting potential applications in the development of similar active ingredients . In research settings, this compound has been investigated for its biological activities. Preliminary studies suggest it exhibits significant antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli , as well as demonstrating cytotoxic effects against certain cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells . The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with biological targets through its amide moiety, which can form hydrogen bonds, and its chloro groups, which may participate in specific binding or substitution reactions . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-6(12)11(16)15-7(2)9-4-3-8(13)5-10(9)14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHJXQUNJYFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide typically involves the reaction of 2,4-dichlorophenylacetonitrile with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Carboxylic acids or other oxidized compounds.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Backbone and Substituent Variations

The target compound shares a propanamide backbone with multiple analogs, but its substitution pattern distinguishes it:

  • Chlorination : The 2-chloro group on the propanamide chain is critical for steric and electronic effects. This feature is shared with 3-chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide (), which has a dimethyl group at C2 and a difluorobenzyl substituent, altering solubility and reactivity .
  • Aromatic Substitution: The 1-(2,4-dichlorophenyl)ethyl group contrasts with analogs like N-[1-(4-fluorophenyl)ethyl]-2-(2,4-dichlorophenoxy)propanamide (, Compound 27a), where a phenoxy group replaces the ethyl linkage. Such substitutions influence lipophilicity and binding affinity .
Table 1: Structural Features of Key Analogs
Compound Name Backbone Substitution Aromatic Group Key Functional Groups Reference
Target Compound 2-Chloropropanamide 1-(2,4-Dichlorophenyl)ethyl Cl, dichlorophenyl N/A
2-Chloro-N-[1-(4-fluorophenyl)ethyl]propanamide 2-Chloropropanamide 1-(4-Fluorophenyl)ethyl Cl, fluorophenyl
N-(4-Fluorobenzyl)-2-(2,4-dichlorophenyl)-2-methylpropanamide 2-Methylpropanamide 4-Fluorobenzyl Methyl, dichlorophenyl
Propanil (N-(3,4-Dichlorophenyl)propanamide) Propanamide 3,4-Dichlorophenyl Dichlorophenyl

Physicochemical Properties

Melting points, solubility, and chromatographic behavior (e.g., Rf values) vary significantly with substituents:

  • Melting Points : Analogs with bulky aromatic groups (e.g., 27b in , with a (S)-1-(4-fluorophenyl)ethyl group) exhibit higher melting points (128–130°C) due to enhanced crystallinity . The target compound’s dichlorophenyl-ethyl group may similarly elevate its melting point compared to less halogenated analogs.
  • Chromatographic Mobility : Rf values in TLC (e.g., 0.58–0.69 for compounds) correlate with polarity. The dichlorophenyl group’s electron-withdrawing nature likely reduces polarity, increasing Rf relative to fluorinated analogs .

Agrochemical Potential

The dichlorophenyl moiety is prevalent in fungicides (e.g., imazalil) and herbicides (e.g., propanil) . The target compound’s dichlorophenyl-ethyl group may enhance lipid membrane penetration, a trait critical for antifungal activity. However, replacing the phenoxy group (as in 27a) with an ethyl chain could reduce photostability, a drawback observed in some agrochemicals .

Pharmacological Scaffolds

Compounds like 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide () demonstrate the versatility of propanamide derivatives as small-molecule scaffolds. The sulfamoyl group in improves water solubility, whereas the target compound’s dichlorophenyl group may favor CNS penetration due to increased lipophilicity .

Key Differences and Challenges

  • Toxicity Profile : Chlorinated aromatics (e.g., pentachlorobenzene in ) are often associated with environmental persistence. The target compound’s dichlorophenyl group necessitates rigorous ecotoxicological evaluation .

Biological Activity

2-Chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C₁₁H₁₂Cl₃NO
  • Molecular Weight : 280.58 g/mol
  • Structure : The compound features a chloro group and a propanamide functional group, which are significant for its biological interactions.

The biological activity of this compound may be attributed to its structural components:

  • Chloro Group : Participates in nucleophilic substitution reactions.
  • Amide Moiety : Forms hydrogen bonds with biological molecules, influencing enzyme and receptor activity.

These interactions can modulate various biological pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, highlighting its potential as a lead compound in drug development for infectious diseases.

Case Study: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table illustrates the varying degrees of susceptibility among different bacterial strains, suggesting that the compound could be further explored for therapeutic applications in treating bacterial infections.

Anticancer Properties

The anticancer activity of this compound has also been investigated. It has shown promise in inhibiting the proliferation of cancer cell lines.

In Vitro Evaluation

Cell LineIC50 Value (µM)Observations
MCF-7 (Breast Cancer)0.65High cytotoxicity
HeLa (Cervical Cancer)2.41Moderate cytotoxicity
PANC-1 (Pancreatic Cancer)1.50Significant growth inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could serve as a basis for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
2-Chloro-N-ethylpropanamideC₅H₁₀ClNOSimpler structure without dichlorophenyl group
N-(2,4-Dichlorophenyl)acetamideC₈H₈Cl₂NLacks propanamide backbone; simpler amide
4-Chloro-N-(phenyl)butanamideC₉H₁₁ClNDifferent alkyl chain length and structure

This comparative analysis highlights the distinct features of this compound that may confer unique biological properties compared to other compounds.

Conclusion and Future Directions

The biological activity of this compound suggests significant potential for both antimicrobial and anticancer applications. Further research is warranted to explore its mechanisms in greater detail and assess its efficacy in vivo. Future studies should focus on:

  • Molecular Docking Studies : To elucidate specific interactions with target proteins.
  • In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.

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